molecular formula C9H11N3OS B1479218 2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile CAS No. 2024695-07-4

2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile

Cat. No.: B1479218
CAS No.: 2024695-07-4
M. Wt: 209.27 g/mol
InChI Key: SZGIRFBFTPUDEO-UHFFFAOYSA-N
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Description

2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile is a useful research compound. Its molecular formula is C9H11N3OS and its molecular weight is 209.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A novel series of 2-[(2-arylthiazol-4-yl)methyl]-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives, related to the chemical structure , have been synthesized and characterized by various spectral methods. These compounds were evaluated for their in vitro antifungal activity, showing moderate to good effectiveness against fungal infections. This research illustrates the potential of such compounds in the development of new antifungal agents, highlighting the significance of 1,2,4-oxadiazole derivatives in medicinal chemistry (Shelke et al., 2014).

Antimicrobial and Anti-Inflammatory Applications

Further studies have developed novel 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl] derivatives through the interaction with various intermediates, leading to compounds screened for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. These studies also explored the anti-inflammatory potential of these compounds, demonstrating the broad application spectrum of 1,2,4-oxadiazole derivatives in addressing various microbial infections and inflammatory conditions (Gadegoni et al., 2013).

Innovative Biotechnologies

The synthesis of compounds integrating oxadiazoline and oxazine cycles into their structure has been explored, leading to new drugs with antimicrobial and antifungal activity. This research highlights the versatility of oxadiazole derivatives in creating compounds with significant biological activities, opening new avenues in the synthesis of therapeutic agents with potential applications in innovative biotechnologies (Tyrkov et al., 2022).

Anticancer Agents

Substituted 1,3,4-oxadiazoles bearing various derivatives have been synthesized and evaluated for their anticancer activities. These compounds, containing the 1,3,4-oxadiazole moiety, have shown potential in cancer treatment, reflecting the critical role of such derivatives in developing new therapeutic agents for combating cancer (Albratty et al., 2019).

Mechanism of Action

Target of Action

Similar compounds derived from dihydro-2h-thiopyran-4(3h)-one have shown strong activity against candida spp, a type of yeast, and Gram-positive bacteria .

Mode of Action

It’s worth noting that related compounds have demonstrated antimicrobial and anticonvulsant activities . This suggests that these compounds may interact with specific receptors or enzymes in the target organisms, leading to inhibition of essential biological processes.

Biochemical Pathways

and Gram-positive bacteria . This suggests that these compounds may interfere with the metabolic pathways essential for the survival and growth of these organisms.

Result of Action

Related compounds have demonstrated antimicrobial and anticonvulsant activities . This suggests that these compounds may lead to the death of microbial cells and the suppression of seizure activity.

Action Environment

and Gram-positive bacteria suggests that these compounds may be effective in diverse environments, including those inhabited by these organisms .

Biochemical Analysis

Biochemical Properties

2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in antimicrobial and anticonvulsant activities . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its impact on various cell types, including its ability to inhibit the growth of certain bacterial and fungal strains . Additionally, it has shown anticonvulsant properties, affecting neuronal cells and altering their excitability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in altered cellular functions and responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, but its effects can change over time. For instance, prolonged exposure to the compound can lead to degradation, affecting its efficacy . Long-term studies have shown that it can have sustained effects on cellular functions, including antimicrobial and anticonvulsant activities .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Lower doses have been found to be effective in exhibiting antimicrobial and anticonvulsant properties without significant adverse effects . Higher doses can lead to toxicity and adverse effects, including impaired motor skills and other physiological changes . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These metabolic processes can influence the compound’s efficacy and duration of action. Additionally, its effects on metabolic flux and metabolite levels have been observed in various studies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.

Properties

IUPAC Name

2-[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c10-4-1-8-11-9(12-13-8)7-2-5-14-6-3-7/h7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGIRFBFTPUDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile
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2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile
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2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile
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2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile
Reactant of Route 5
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2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile
Reactant of Route 6
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2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile

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